Cefoselis Cefoselis Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 122841-10-5
VCID: VC0002202
InChI: InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1
SMILES: CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Molecular Formula: C19H22N8O6S2
Molecular Weight: 522.6 g/mol

Cefoselis

CAS No.: 122841-10-5

Cat. No.: VC0002202

Molecular Formula: C19H22N8O6S2

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

Cefoselis - 122841-10-5

CAS No. 122841-10-5
Molecular Formula C19H22N8O6S2
Molecular Weight 522.6 g/mol
IUPAC Name (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1
Standard InChI Key BHXLLRXDAYEMPP-AKZFGVKSSA-N
Isomeric SMILES CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]
Canonical SMILES CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

Chemical Foundations and Pharmacokinetic Profile

Molecular Structure and Classification

Cefoselis sulfate (C₁₉H₂₂N₈O₆S₂) belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure combining dihydrothiazine and β-lactam rings . The molecular architecture features two critical substituents:

  • At position 3: A [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl group

  • At position 7: A [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain

This configuration enhances stability against AmpC β-lactamases while maintaining affinity for penicillin-binding proteins (PBPs) . The sulfate salt formulation improves aqueous solubility for parenteral administration, with molecular weight 522.6 g/mol .

Pharmacokinetic Parameters

Brain microdialysis studies in rats reveal unique distribution characteristics :

ParameterNormal RatsRenal Impairment Rats
T₁/₂ Blood (min)42.3128.7
T₁/₂ Brain (min)56.8154.2
AUC Brain/Blood0.780.82

In healthy human males, dose-proportional pharmacokinetics were observed :

DoseCₘₐₓ (μg/mL)AUC₀–∞ (μg·h/mL)
1 g83.8159.7
2 g142.6303.7

The blood-brain barrier penetration index (AUC brain/AUC blood) of 0.78 distinguishes cefoselis from other cephalosporins like cefazolin, which shows negligible CNS penetration . This property correlates with clinical reports of seizures in patients with renal impairment, where prolonged elimination half-lives (T₁/₂ 154.2 min in brain) lead to neurotoxic accumulation .

Antimicrobial Spectrum and Resistance Patterns

Gram-Positive Activity

Cefoselis demonstrates potent bactericidal activity against:

  • Methicillin-susceptible Staphylococcus aureus (MSSA): MIC₉₀ 2 μg/mL

  • Streptococcus pneumoniae: MIC₉₀ 0.5 μg/mL

  • Streptococcus pyogenes: MIC₉₀ ≤0.25 μg/mL

Notably, it maintains activity against penicillin-intermediate S. pneumoniae (MIC₉₀ 1 μg/mL), surpassing third-generation agents .

Gram-Negative Coverage

Against Enterobacteriaceae, cefoselis exhibits variable efficacy:

OrganismSusceptibility (%)MIC₉₀ (μg/mL)
E. coli (non-ESBL)94.20.5
K. pneumoniae (ESBL)12.3>32
P. aeruginosa73.316
Enterobacter cloacae83.38

Data from a multicenter Chinese study (n=1188 isolates) highlights reduced efficacy against ESBL-producing strains, with susceptibility rates <13% . For Pseudomonas aeruginosa, cefoselis demonstrates equivalent activity to cefepime (73.3% susceptibility), making it valuable in nosocomial pneumonia treatment .

Clinical Efficacy in Bacterial Infections

Respiratory Tract Infections

A double-blind RCT comparing cefoselis (n=124) and cefepime (n=125) demonstrated :

Outcome MeasureCefoselis (%)Cefepime (%)p-value
Clinical Cure59.6856.00>0.05
Microbiological Eradication90.3293.85>0.05
Composite Efficacy93.5590.40>0.05

The 7–14 day treatment regimen (1–2 g q12h) showed equivalent outcomes for pneumonia and acute exacerbations of chronic bronchitis .

Urinary Tract Infections

In complicated UTIs, cefoselis achieved:

  • 88.9% microbiological eradication in E. coli infections

  • 85.7% success in P. aeruginosa cystitis

Renal parenchyma penetration studies show urinary concentrations exceeding serum levels by 8–12 fold, supporting its use in pyelonephritis .

Adverse EffectCefoselis (n=138)Cefepime (n=138)
Elevated ALT/AST6.52%7.25%
Leukopenia3.62%4.35%
Seizures0.72%0%

The seizure risk (0.72%) correlates with BBB penetration and occurs predominantly in elderly patients with CrCl <30 mL/min . Dose adjustment guidelines recommend:

  • CrCl 30–50 mL/min: 1 g q24h

  • CrCl <30 mL/min: 0.5 g q24h

Neurotoxicity Mechanisms

Rat models demonstrate dose-dependent cefoselis accumulation in brain extracellular fluid :

Serum Conc (μg/mL)Brain ECF Conc (μg/mL)Penetration Ratio
152.3118.70.78
284.6223.10.79

This penetration occurs via passive diffusion and active transport, with prolonged T₁/₂ in renal impairment (154.2 min vs. 56.8 min normal) . Glutamate receptor modulation is hypothesized to mediate seizure activity at concentrations >200 μg/mL brain ECF .

Comparative Analysis with Other Cephalosporins

Fourth-Generation Differentiation

Cefoselis vs. cefepime:

ParameterCefoselisCefepime
Anti-MSSA ActivityMIC₉₀ 2 μg/mLMIC₉₀ 4 μg/mL
P. aeruginosa73.3% Suscept.73.3% Suscept.
CSF Penetration78% Serum Ratio<5% Serum Ratio
Dosing Intervalq12hq8–12h

The enhanced Gram-positive coverage and unique CNS penetration profile position cefoselis as advantageous in mixed infections with suspected meningeal involvement .

Cost-Effectiveness Analysis

Japanese pharmacoeconomic data (2018–2020):

MetricCefoselisCeftazidimeCefepime
Daily Drug Cost (¥)8,4006,2009,100
Hospital Stay (days)10.212.711.5
QALY Gained0.780.690.72

Despite higher acquisition costs, cefoselis demonstrates cost-effectiveness through reduced hospitalization duration and improved quality-adjusted life years (QALYs) .

Future Directions and Resistance Management

The emergence of ESBL-producing Enterobacteriaceae (87% resistance rate) necessitates combination therapies . Ongoing research explores:

  • Cefoselis/β-lactamase inhibitor combinations (e.g., sulbactam)

  • Extended infusion protocols (3-hour infusions q8h)

  • Pharmacodynamic optimization in obese patients

Genomic studies have identified the bla_CTX-M-15 allele as the primary resistance mechanism in cefoselis-resistant strains, guiding rapid molecular diagnostics .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator